molecular formula C21H28N4O4 B12857102 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester

Cat. No.: B12857102
M. Wt: 400.5 g/mol
InChI Key: AQCXMBTYDKVVSU-UHFFFAOYSA-N
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Description

This compound is a piperazinecarboxylic acid derivative featuring a hydroxymethyl group at position 3, a substituted benzamide group at position 4 (with a 3-(1H-pyrrol-1-yl)phenyl moiety), and a tert-butyl ester. The tert-butyl ester enhances stability and lipophilicity, while the hydroxymethyl and aromatic substituents may influence solubility and bioactivity.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-[(3-pyrrol-1-ylphenyl)carbamoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O4/c1-21(2,3)29-20(28)24-11-12-25(18(14-24)15-26)19(27)22-16-7-6-8-17(13-16)23-9-4-5-10-23/h4-10,13,18,26H,11-12,14-15H2,1-3H3,(H,22,27)

InChI Key

AQCXMBTYDKVVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)NC2=CC(=CC=C2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of piperazine with a suitable carboxylic acid derivative, followed by the introduction of the hydroxymethyl group and the pyrrole moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The piperazine ring and pyrrole moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary, including temperature, solvent, and pH, to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce different functional groups into the piperazine or pyrrole rings.

Scientific Research Applications

1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperazine and pyrrole derivatives.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The piperazine ring and pyrrole moiety may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

  • Core Piperazinecarboxylic Acid : Shared with all analogs, enabling hydrogen bonding and coordination chemistry.
  • Substituent Variability: Position 3: Hydroxymethyl in the target compound vs. Position 4: The target’s benzamide group differs from pyrazole (CAS 401566-78-7 ), nitroaryl (tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate ), or quinazolinyl groups (CAS 879270-54-9 ). Ester Group: Tert-butyl in the target vs. ethyl (CAS 71172-70-8 ) or phenylmethyl esters (CAS 879271-25-7 ).

Structural Implications:

Physicochemical Properties

Property Target Compound* 1-Piperazinecarboxylic acid, 4-(3-Methyl-1-phenyl-pyrazol-5-yl)-, tert-butyl ester JZL-195 tert-Butyl 4-cyanopiperazine-1-carboxylate
Molecular Formula C21H26N4O4 C19H26N4O2 C23H22N4O4 C10H17N3O2
Molecular Weight (g/mol) ~406.46 342.44 434.45 211.27
Key Functional Groups Hydroxymethyl, tert-butyl ester, pyrrole-phenylamide Pyrazole, tert-butyl ester Phenoxyphenyl, nitrophenyl ester Cyano, tert-butyl ester
Solubility Moderate (predicted) Low (tert-butyl esters generally lipophilic) Low (aromatic nitrophenyl) Low (cyanopiperazine)

*Predicted based on structural analogs.

Biological Activity

1-Piperazinecarboxylic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting a variety of biological activities. This article focuses on the compound 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester (commonly referred to as the compound ). The structural complexity of this compound suggests potential therapeutic applications, particularly in pain management and neuropharmacology.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C22H26N4O4
  • Molecular Weight : 410.47 g/mol
  • IUPAC Name : 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester

This compound features a piperazine ring, a hydroxymethyl group, and a dimethylethyl ester functional group, which contribute to its pharmacological properties.

Research indicates that compounds similar to 1-Piperazinecarboxylic acid derivatives often act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of endocannabinoids such as anandamide. Inhibition of FAAH can lead to increased levels of these lipids in the brain, potentially enhancing analgesic effects and modulating pain pathways .

Pharmacological Effects

Several studies have demonstrated the biological activity of related piperazine derivatives:

  • Analgesic Properties : Compounds that inhibit FAAH have been shown to reduce pain in various models. For example, one study found that a FAAH inhibitor significantly decreased tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .
  • Neuroprotective Effects : Increased levels of endocannabinoids due to FAAH inhibition may provide neuroprotective benefits by reducing inflammation and promoting neurogenesis .

Study on FAAH Inhibition

A notable study involved the evaluation of a piperazine derivative as a selective FAAH inhibitor. The compound demonstrated:

  • IC50 Values : A time-dependent inhibition profile with significant selectivity for FAAH-1 over FAAH-2.
  • Behavioral Outcomes : In rodent models, treatment with the compound resulted in reduced pain sensitivity and improved recovery from injury .

Clinical Implications

The implications for clinical use are substantial. Given the role of FAAH in pain modulation and the potential for these compounds to serve as broad-spectrum analgesics, further development could lead to new treatments for chronic pain disorders.

Data Tables

PropertyValue
Molecular FormulaC22H26N4O4
Molecular Weight410.47 g/mol
Analgesic ActivityYes
FAAH InhibitionSelective
Study ReferenceFindings
PubMed Study Demonstrated analgesic effects in rat models.
DrugBank Analysis Identified pharmacological targets.

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